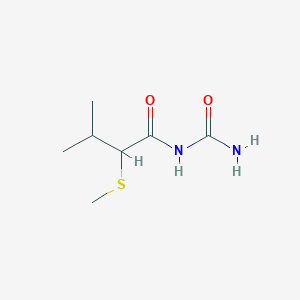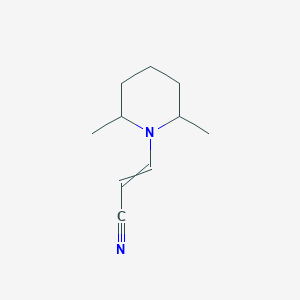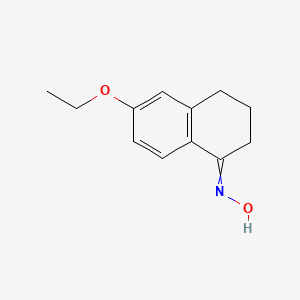
N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxy group and a hydroxylamine moiety attached to a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out under specific conditions to ensure the formation of the desired product. The starting materials include 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one and hydroxylamine hydrochloride. The reaction is usually conducted in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Scientific Research Applications
N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine include:
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
- 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
This compound is unique due to its specific structural features, such as the ethoxy group and hydroxylamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
66361-85-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(6-ethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(11)13-14/h6-8,14H,2-5H2,1H3 |
InChI Key |
WSYQTIOGCFHGED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NO)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
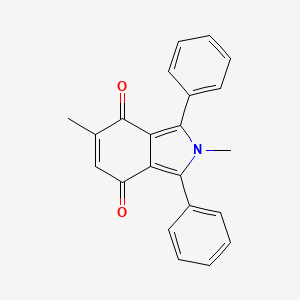
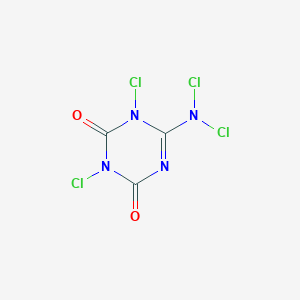

![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
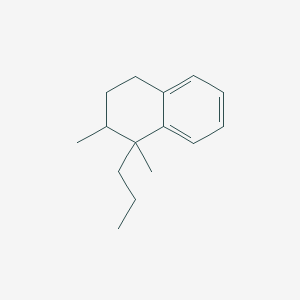
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
